molecular formula C21H17N5O2 B12365828 Pkmyt1-IN-1

Pkmyt1-IN-1

Cat. No.: B12365828
M. Wt: 371.4 g/mol
InChI Key: BRYKANUUAQQQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pkmyt1-IN-1 is a selective inhibitor of the protein kinase membrane-associated tyrosine/threonine 1 (PKMYT1). PKMYT1 is a member of the WEE family of kinases, which play a crucial role in cell cycle regulation by phosphorylating cyclin-dependent kinase 1 (CDK1) at threonine 14 and tyrosine 15. This phosphorylation prevents the premature entry of cells into mitosis, thereby maintaining genomic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pkmyt1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent quality and yield. The use of automated systems and high-throughput screening can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Pkmyt1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting Agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and selectivities .

Scientific Research Applications

Pkmyt1-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Pkmyt1-IN-1 exerts its effects by selectively inhibiting the kinase activity of PKMYT1. This inhibition prevents the phosphorylation of CDK1 at threonine 14 and tyrosine 15, leading to the activation of CDK1 and the premature entry of cells into mitosis. This can result in mitotic catastrophe and cell death, particularly in cancer cells with high levels of PKMYT1 activity . The molecular targets and pathways involved include the CDK1-cyclin B complex and the DNA damage response pathway .

Properties

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

12-(3-hydroxy-2,6-dimethylphenyl)-11-imino-8,12,14,16-tetrazatetracyclo[8.6.1.02,7.013,17]heptadeca-1,3,5,7,9,13(17),14-heptaen-9-ol

InChI

InChI=1S/C21H17N5O2/c1-10-7-8-14(27)11(2)18(10)26-19(22)16-15-17(23-9-24-20(15)26)12-5-3-4-6-13(12)25-21(16)28/h3-9,22,27-28H,1-2H3,(H,23,24)

InChI Key

BRYKANUUAQQQFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)N2C3=C4C(=C(N=C5C=CC=CC5=C4NC=N3)O)C2=N

Origin of Product

United States

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